(Z)-3-hexen-1-yl heptine carbonate is an organic compound with the molecular formula . This compound features a unique structure that includes both alkyne and alkene functional groups, which contribute to its distinctive chemical properties and reactivity. It is recognized for its applications in various fields, particularly in the fragrance and flavor industries due to its pleasant aroma reminiscent of green, fresh notes.
These reactions highlight the compound's versatility in synthetic organic chemistry, making it a valuable intermediate in various chemical syntheses .
The synthesis of (Z)-3-hexen-1-yl heptine carbonate typically involves esterification reactions. A common method includes:
(Z)-3-hexen-1-yl heptine carbonate is primarily used in:
These applications leverage the compound's unique olfactory properties, enhancing consumer products across various markets .
Several compounds share structural similarities with (Z)-3-hexen-1-yl heptine carbonate. Here are some notable examples:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| Hex-3-en-1-yl oct-2-ynoate | Alkyne & Alkene | Contains a longer carbon chain; different reactivity. |
| Hex-3-en-1-yl octanoate | Ester | Lacks alkyne functionality; different applications. |
| Oct-2-yne | Alkyne | Does not contain an alkene group; different properties. |
| (Z)-3-Hexenyl acetate | Ester | Simpler structure; primarily used as a flavoring agent. |
(Z)-3-hexen-1-yl heptine carbonate stands out due to its unique combination of functional groups that enhance its versatility for various chemical and industrial applications .
The compound is systematically named according to IUPAC guidelines as hex-3-enyl oct-2-ynoate. This nomenclature reflects its two primary components:
The compound is interchangeably referred to as:
Its CAS Registry Number is 68698-58-8, and its European Community (EC) number is 272-087-5.